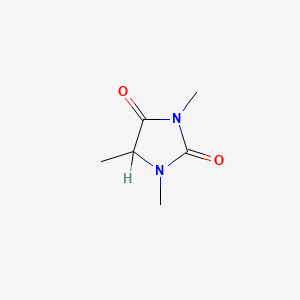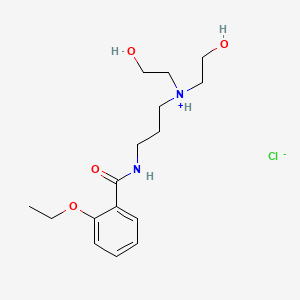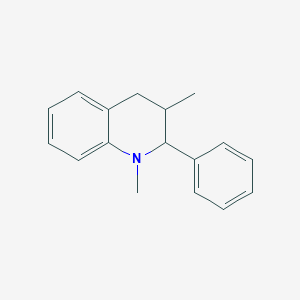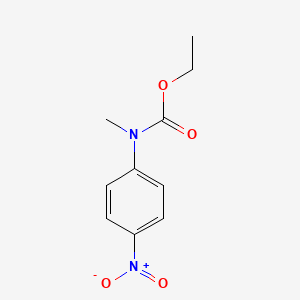
Ethyl methyl(4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester, also known as ethyl 4-nitrophenylcarbamate, is an organic compound with the molecular formula C9H10N2O4. It is a derivative of carbamic acid and features a nitrophenyl group attached to the carbamate structure. This compound is of interest due to its various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester typically involves the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with methylamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Reduction: Methyl(4-aminophenyl)carbamic acid, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets. For example, the nitrophenyl group can participate in electron transfer reactions, while the carbamate structure can interact with enzymes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-nitrophenylcarbamate: Similar structure but with different substituents.
Methyl 4-nitrophenylcarbamate: Similar structure but with a different ester group.
4-Nitrophenylurethane: Similar nitrophenyl group but different overall structure.
Uniqueness
Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
80179-76-6 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
ethyl N-methyl-N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11(2)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3 |
Clé InChI |
RTXBPPPBGFXUPF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


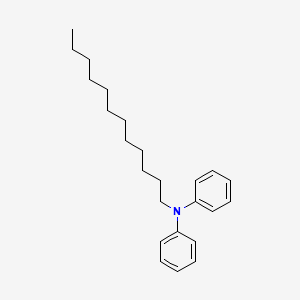
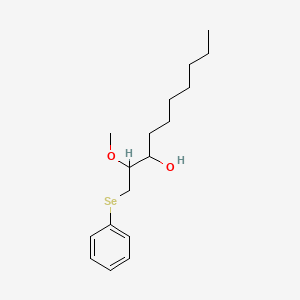
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
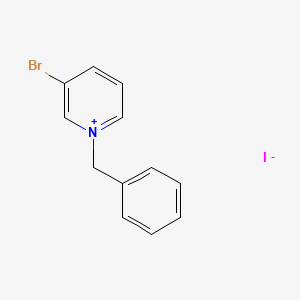
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
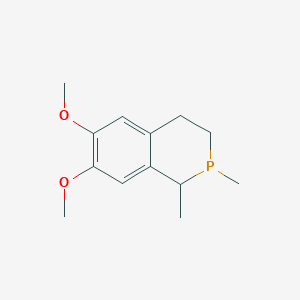
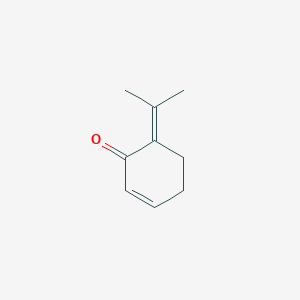

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

